Comparison of Functional Activity at Trace Amine-Associated Receptor 1 (TAAR1) in Rodent Models
The 3-methoxy regioisomer demonstrates a substantially higher functional potency at rat TAAR1 compared to its 4-methoxy counterpart. In recombinant HEK293 cell assays, 1-(3-methoxyphenyl)but-3-en-1-amine activates the receptor with an EC50 of 0.60 nM [1]. In contrast, the 4-methoxy positional isomer exhibits an EC50 of 12 nM in the same assay system [1]. This represents a 20-fold difference in potency.
| Evidence Dimension | Functional Agonist Potency (EC50) |
|---|---|
| Target Compound Data | 0.60 nM |
| Comparator Or Baseline | 1-(4-Methoxyphenyl)but-3-en-1-amine (EC50 = 12 nM) |
| Quantified Difference | 20-fold higher potency for the 3-methoxy isomer |
| Conditions | Rat TAAR1 expressed in recombinant HEK293 cells; cAMP accumulation assessed after 30 min |
Why This Matters
This 20-fold potency difference at a validated neuropsychiatric target justifies the selection of the 3-methoxy isomer over the 4-methoxy analog for TAAR1-focused research programs.
- [1] BindingDB. BDBM109573 (US8604061, 369). Agonist activity at rat TAAR1 expressed in HEK293 cells. EC50 values: 0.60 nM (3-methoxy isomer) and 12 nM (4-methoxy isomer). https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=109573 (accessed 2026-04-21). View Source
